molecular formula C26H32N2O10 B014424 Bapta-tetramethyl ester CAS No. 125367-34-2

Bapta-tetramethyl ester

Cat. No.: B014424
CAS No.: 125367-34-2
M. Wt: 532.5 g/mol
InChI Key: LCPLRKMZANZSAJ-UHFFFAOYSA-N
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Description

Bapta-tetramethyl ester, also known as tetramethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetate, is a biochemical reagent widely used in life science research. It is a lipophilic diester form of Bapta, a well-known calcium chelator. This compound is particularly useful in studies involving calcium signaling due to its ability to sequester calcium ions effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bapta-tetramethyl ester involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with ethyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate is then reduced to 1,2-bis(2-aminophenoxy)ethane, which is subsequently reacted with methyl bromoacetate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bapta-tetramethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid.

    Substitution: Yields various substituted derivatives depending on the reagents used.

    Complexation: Forms calcium-Bapta complexes.

Scientific Research Applications

Calcium Chelation and Signaling Studies

Calcium Buffering
BAPTA-tetramethyl ester is widely used as a calcium buffer in cellular studies. Its high affinity for Ca²⁺ ions allows researchers to manipulate intracellular calcium levels effectively. The compound exhibits a selectivity of approximately 100,000 times for Ca²⁺ over magnesium ions (Mg²⁺), making it superior to other chelators like EGTA . This property is crucial for experiments where precise control of calcium concentration is required, such as in muscle contraction studies and neuronal signaling.

Mechanisms of Action
Research has demonstrated that this compound can rapidly bind to Ca²⁺ ions, facilitating studies on calcium mobilization within cells. For instance, it has been employed to investigate the spatial buffering of calcium signals in neurons and muscle fibers . The ester form enhances membrane permeability, allowing for effective intracellular delivery.

Fluorescent Calcium Indicators

Development of Fluorescent Probes
BAPTA derivatives have been instrumental in the design of fluorescent calcium indicators. The tetramethyl ester form can be conjugated with various fluorophores to create probes that emit fluorescence upon binding to Ca²⁺ ions. These indicators are essential for real-time imaging of calcium dynamics in live cells . For example, modifications to the BAPTA structure have led to the creation of fluorescent probes with excitation wavelengths that minimize cellular damage during imaging.

Case Studies
A notable application includes the use of BAPTA-based fluorescent probes in studying neuronal activity. Researchers have utilized these indicators to visualize calcium influx during synaptic transmission, providing insights into neurophysiological processes . The ability to monitor changes in intracellular calcium concentrations has also been applied in cardiomyocyte studies, revealing mechanisms underlying cardiac contractility.

Drug Development and Biochemical Research

Reactive Derivatives
this compound serves as a building block for synthesizing reactive derivatives that can be used in drug development. These derivatives can be designed to selectively bind to various metal ions or biological targets, expanding the utility of BAPTA beyond simple chelation . For instance, reactive forms of BAPTA have been developed for use in creating ion-selective chelators that are crucial for therapeutic applications.

Synthesis and Characterization
The synthesis of BAPTA derivatives often involves complex chemical modifications that enhance their specificity and efficacy as research tools. Various studies have detailed synthetic routes leading to novel compounds that retain the chelating properties of BAPTA while introducing new functional groups for enhanced reactivity or fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bapta-tetramethyl ester is unique due to its lipophilicity, allowing it to easily penetrate cell membranes. This property makes it particularly useful for intracellular calcium chelation compared to other similar compounds .

Biological Activity

BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a well-known calcium chelator, and its tetramethyl ester derivative is particularly significant in biological research. This article explores the biological activity of BAPTA-tetramethyl ester, focusing on its mechanisms of action, applications in cellular studies, and relevant research findings.

Overview of this compound

This compound is a lipophilic derivative of BAPTA that can readily penetrate cell membranes. Once inside the cell, it hydrolyzes to release BAPTA, which effectively chelates calcium ions (Ca²⁺). This property makes it an invaluable tool for studying calcium signaling in various biological systems.

This compound functions primarily as a calcium buffer . It binds free Ca²⁺ ions with high affinity, thus modulating intracellular calcium levels. The mechanism involves:

  • Calcium Chelation : BAPTA has a dissociation constant (Kd) for Ca²⁺ around 0.5μM0.5\,\mu M, allowing it to effectively lower free calcium concentrations within cells .
  • Regulation of Calcium-Dependent Processes : By sequestering Ca²⁺, this compound influences various cellular processes such as neurotransmitter release, muscle contraction, and gene expression .

Biological Applications

This compound has been utilized in numerous studies to elucidate the role of calcium in cellular functions:

  • Neurotransmitter Release : In neuronal studies, BAPTA has been shown to inhibit calcium-dependent neurotransmitter release by chelating Ca²⁺ that would otherwise trigger synaptic vesicle fusion .
  • Muscle Physiology : Research indicates that BAPTA can alter muscle contraction dynamics by buffering intracellular calcium levels during excitation-contraction coupling .
  • Cellular Signaling Pathways : Studies have demonstrated that manipulating intracellular calcium levels with BAPTA affects signaling pathways such as the activation of protein kinases and phosphatases .

Case Study 1: Calcium Overload Protection

A study published in Cell Calcium highlighted how this compound protects cells from toxic calcium overload. Researchers found that treating cells with high concentrations of extracellular Ca²⁺ led to cell death, which was significantly reduced by pre-treatment with BAPTA . This suggests its potential therapeutic role in conditions characterized by excessive calcium influx.

Case Study 2: Photocleavable Analog Development

Recent advancements have introduced photocleavable analogs of this compound. These compounds allow for precise spatial and temporal control over calcium ion concentration spikes using light activation. This technique has broad applications in studying dynamic cellular processes in real-time .

Data Tables

Property This compound
Molecular FormulaC₃₆H₃₈N₂O₁₁
Molecular Weight674.69 g/mol
Dissociation Constant (Kd)~0.5 µM for Ca²⁺
SolubilitySoluble in DMSO
Biological Application Effect
Neurotransmitter ReleaseInhibition via Ca²⁺ chelation
Muscle ContractionModulation of excitation-contraction coupling
Signal TransductionAltered pathways due to Ca²⁺ buffering

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLRKMZANZSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392612
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125367-34-2
Record name N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125367-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAPTA Tetramethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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